molecular formula C25H26N2O6 B12152935 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)eth yl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12152935
M. Wt: 450.5 g/mol
InChI Key: UJHMJQUJTUWWDD-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]furan moiety, a dimethoxyphenyl group, and a pyrrolinone ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]furan Moiety: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.

    Attachment of the Dimethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Construction of the Pyrrolinone Ring: This can be synthesized via condensation reactions involving amines and carbonyl compounds.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]furan and pyrrolinone moieties.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, influencing their function.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas like cancer or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one would depend on its specific application. Generally, it might exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function in cells.

    Altering Gene Expression: Influencing the transcription of specific genes.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d]furan-2-ylcarbonyl)-5-phenyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one: Similar structure but lacks the dimethoxy groups.

    4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(methylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one: Similar but with a different amine group.

Uniqueness

The presence of both the benzo[d]furan and dimethoxyphenyl groups, along with the specific pyrrolinone structure, makes 4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-3-pyrrolin-2-one unique

Properties

Molecular Formula

C25H26N2O6

Molecular Weight

450.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O6/c1-26(2)11-12-27-22(17-14-16(31-3)9-10-19(17)32-4)21(24(29)25(27)30)23(28)20-13-15-7-5-6-8-18(15)33-20/h5-10,13-14,22,29H,11-12H2,1-4H3

InChI Key

UJHMJQUJTUWWDD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=C(C=CC(=C4)OC)OC

Origin of Product

United States

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